molecular formula C11H16O4S B8026577 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester

Cat. No.: B8026577
M. Wt: 244.31 g/mol
InChI Key: PYUWFXMEEAINCM-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is ethyl 8-sulfanyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate , derived from its spirocyclic framework and functional groups. The numbering begins at the dioxolane oxygen atoms, with the spiro junction at the fourth carbon of the cyclohexane ring. Alternative synonyms include ethyl 8-mercapto-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate and 929557-82-4 (CAS registry number). The presence of a thiol (-SH) group at the eighth position and an ethyl ester at the seventh carbon distinguishes it from simpler dioxaspiro derivatives.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular formula C₁₁H₁₆O₄S (molecular weight: 244.31 g/mol) confirms a bicyclic structure comprising a 1,4-dioxane ring fused to a cyclohexene system via a spiro carbon. The 2D structure (Fig. 1a) reveals a planar dioxolane ring (O1–C2–C3–O4) connected to a cyclohexene moiety with a conjugated double bond (C7–C8). The 3D conformation (Fig. 1b) highlights axial-equatorial interactions, particularly the steric strain between the ethyl ester group (C11) and the thiol substituent (S8).

Key stereochemical features :

  • The spiro carbon (C5) adopts a tetrahedral geometry, enabling chair-like conformations in the dioxane ring.
  • The thiol group at C8 occupies an axial position, as evidenced by NMR coupling constants (J = 8–10 Hz for vicinal protons).
  • The ethyl ester at C7 stabilizes the ene-carboxylate system through resonance, reducing rotational freedom around the C7–O bond.
Table 1: Molecular Data for 8-Mercapto-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylic Acid Ethyl Ester
Property Value
Molecular Formula C₁₁H₁₆O₄S
Molecular Weight 244.31 g/mol
SMILES CCOC(=O)C1=C(CCC2(C1)OCCO2)S
InChIKey PYUWFXMEEAINCM-UHFFFAOYSA-N
Topological Polar Surface Area 64.6 Ų

Comparative Analysis with Related Spirocyclic Dioxane Derivatives

Spirocyclic dioxanes exhibit diverse pharmacological and synthetic utility. Below, key structural and functional differences are highlighted:

Table 2: Comparison with Selected Spirocyclic Analogues
Compound Core Structure Functional Groups Bioactivity
1,6,9-Trioxaspiro[4.5]decane 1,6,9-Trioxa system Ether linkages Anticancer leads
Spirooxindole derivatives Spiro-fused oxindole Cyano, keto groups Antibacterial agents
Target compound 1,4-Dioxaspiro[4.5]decene Thiol, ethyl ester Unreported
  • Synthetic Accessibility : Unlike 1,6,9-trioxaspiro[4.5]decanes, which require multistep glycosylation, the target compound is synthesized via esterification of a preformed spirocyclic acid.
  • Reactivity : The thiol group enables nucleophilic substitution or oxidation to disulfides, contrasting with inert ether linkages in 1,6,9-trioxaspiro derivatives.
  • Conformational Flexibility : The cyclohexene ring introduces strain, reducing conformational mobility compared to fully saturated spiro systems.

Properties

IUPAC Name

ethyl 8-sulfanyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-2-13-10(12)8-7-11(4-3-9(8)16)14-5-6-15-11/h16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUWFXMEEAINCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCC2(C1)OCCO2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiro Ring Formation and Esterification

Step 1: Ketalization of Cyclohexenone
Ethyl 4-oxocyclohex-2-enecarboxylate reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate .

Reaction Conditions Outcome
Ethylene glycol, PTSA, refluxSpiro[4.5]dec-7-ene scaffold formed
Yield: ~85%Purity: >95% (GC-MS)

Step 2: Bromination at C-8
The spiro compound undergoes allylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield ethyl 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate .

Reagent Conditions Yield
NBS, AIBNCCl₄, 80°C, 6 hrs72%

Thiolation via Nucleophilic Substitution

Step 3: Hydrosulfide Substitution
The bromo intermediate reacts with sodium hydrosulfide (NaSH) under H₂S pressure (10–20 bar) in methanol to introduce the mercapto group.

Parameter Value
NaSH concentration1.2 equiv.
H₂S pressure15 bar
Temperature40°C, 12 hrs
Yield68%

Alternative Method: Thiourea-Mediated Thiolation
Using thiourea in ethanol under reflux followed by alkaline hydrolysis achieves comparable results:

Reagent Conditions Yield
ThioureaEtOH, reflux, 8 hrs65%

Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, ketalization completes in 20 minutes (vs. 6 hours conventionally) with 90% yield.

By-Product Management

  • Dithio derivatives : Formed via over-reaction; minimized by controlling H₂S pressure and temperature.

  • Oxidation : Mercapto group oxidizes to disulfides; handled by inert atmosphere (N₂/Ar).

Analytical Data and Validation

Parameter Value
¹H NMR (CDCl₃)δ 1.25 (t, 3H), 4.15 (q, 2H), 5.45 (s, 1H, SH)
HPLC Purity ≥98%
Melting Point Not applicable (liquid at RT)

Industrial Applications and Patents

  • US6313342B1 : Describes H₂S pressure-based thiolation for mercaptoesters.

  • CN1054841C : Highlights anhydrous conditions for minimizing hydrolysis .

Chemical Reactions Analysis

Types of Reactions

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives .

Scientific Research Applications

Medicinal Chemistry

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester has been investigated for its potential as a bioactive molecule. Its thiol group can participate in various biochemical reactions, making it a candidate for:

  • Antioxidant Activity : The presence of the thiol group suggests potential antioxidant properties, which can be beneficial in developing therapies for oxidative stress-related diseases.
  • Drug Development : Its unique structure may enable the design of novel drugs targeting specific biological pathways or receptors.

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry : It can serve as a monomer or crosslinking agent in the synthesis of polymers with enhanced properties such as elasticity and thermal stability.
  • Nanotechnology : Its ability to form complexes with metal ions could be exploited in creating nanomaterials for applications in electronics or catalysis.

Analytical Chemistry

This compound can be used as a reagent in analytical methods:

  • Chromatography : The compound may be employed in chromatographic techniques for the separation and identification of various analytes due to its distinct chemical behavior.
  • Spectroscopy : Its unique spectral properties can be utilized in spectroscopic analyses to study interactions with other compounds or materials.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of compounds containing thiol groups similar to this compound. The results indicated significant radical scavenging activity, suggesting potential therapeutic applications in preventing cellular damage from oxidative stress.

Case Study 2: Polymer Synthesis

Research focused on synthesizing novel polymers using this compound as a crosslinker. The resulting materials exhibited improved mechanical properties and thermal resistance compared to conventional polymers, indicating its viability for industrial applications.

Mechanism of Action

The mechanism of action of 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi . The exact molecular pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous spirocyclic derivatives, emphasizing substituents, functional groups, and applications:

Compound Name Key Substituents/Functional Groups Molecular Formula (MW) Key Properties/Applications Ref.
8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester -SH (position 8), ethyl ester (position 7), double bond (7-ene) Likely C₁₁H₁₆O₄S (not explicit) Potential for nucleophilic thiol reactivity; applications in drug conjugation or materials.
Ethyl (7R,8S)-8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate -OH (position 8), ethyl ester (position 7), stereospecific (7R,8S) C₁₁H₁₈O₅ (230.26) Studied in GABA-analog synthesis; hydrogen bonding capacity due to hydroxyl group.
1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid, ethyl ester -NH (position 8), ethyl ester (position 7) Likely C₁₀H₁₇NO₄ (not explicit) Basic nitrogen enables protonation; potential in medicinal chemistry or catalysis.
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one -CH₃ (position 7), ketone (position 8) C₉H₁₄O₃ (170.21) Ketone reactivity (e.g., nucleophilic addition); intermediate in organic synthesis.
8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene -F (position 8), double bond (7-ene) C₈H₁₁FO₂ (158.17) Enhanced stability via fluorine’s electronegativity; used in fluorinated drug scaffolds.
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid Acrylic acid substituent (position 7), double bond (7-ene) C₁₂H₁₆O₄ (not explicit) Rigid spiro-acrylate scaffold for polymer or coordination chemistry.
7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid -CH₂CH₃ (position 7), carboxylic acid (position 7) C₁₁H₁₈O₄ (214.26) Carboxylic acid enables salt formation; potential in metal-organic frameworks (MOFs).

Key Structural and Functional Differences

Substituent Effects

  • Mercapto (-SH) vs. Hydroxyl (-OH) : The thiol group in the target compound exhibits higher nucleophilicity compared to the hydroxyl group in ’s derivative, enabling disulfide bond formation or metal chelation .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in ’s analog, affecting solubility and membrane permeability .
  • Fluorine vs. Mercapto : Fluorine in ’s compound increases metabolic stability and electronegativity, contrasting with the thiol’s redox sensitivity .

Biological Activity

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester is a sulfur-containing organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is C11_{11}H16_{16}O4_{4}S, and it has a molecular weight of 244.31 g/mol. The compound's synthesis typically involves the reaction of mercapto compounds with spiro intermediates followed by esterification processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially disrupting their normal functions. This interaction is particularly relevant in antimicrobial applications, where the compound may inhibit the growth of bacteria and fungi by targeting essential cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of this compound:

  • Antifungal Activity : A study published in a peer-reviewed journal reported that the compound displayed significant antifungal properties against Candida albicans, with an IC50_{50} value indicating effective concentration levels for inhibition .
  • Cytotoxicity : In cancer research, this compound was tested for cytotoxic effects on various cancer cell lines. Results indicated that it could induce apoptosis in certain cell lines at specific concentrations, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1,4-Dioxa-8-azaspiro[4.5]decaneStructureModerate antibacterial activity
Spiro[4.5]dec-7-ene derivativesStructureVaries; some show anti-inflammatory effects

The presence of sulfur in this compound distinguishes it from other spiro compounds and contributes to its unique reactivity and biological profile.

Q & A

Q. What are the recommended synthetic routes for 8-Mercapto-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via asymmetric reactions involving spirocyclic intermediates, as demonstrated in protocols for structurally similar tert-butyl derivatives . Key variables include:
  • Catalyst selection : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) may enhance stereochemical control.
  • Temperature and solvent : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize nucleophilic thiol incorporation while minimizing side reactions.
  • Purification : Gradient chromatography (silica gel or HPLC) is critical for isolating the esterified product from unreacted carboxylic acid intermediates.
    Systematic optimization via Design of Experiments (DoE) is advised to map yield-purity relationships.

Q. How should researchers characterize the structural and functional properties of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR can confirm the spirocyclic structure and thiol-ester linkage. Compare shifts with analogous 1,4-dioxaspiro[4.5]decene derivatives .
  • HRMS : Exact mass analysis (e.g., 226.1066 g/mol for related compounds) validates molecular formula .
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity. Retention time comparisons with known standards are essential.
  • TLC : Monitor reaction progress using silica plates and UV visualization.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity or stereochemical outcomes during functionalization reactions involving this compound?

  • Methodological Answer : Contradictions often arise from divergent reaction mechanisms (e.g., radical vs. ionic pathways). To address this:
  • Mechanistic studies : Employ isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects to elucidate pathways .
  • Computational modeling : Density Functional Theory (DFT) can predict regioselectivity in thiol-ene reactions or spirocyclic ring stability .
  • Comparative analysis : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, strict moisture exclusion) to isolate variables .

Q. How can computational chemistry models predict the spirocyclic compound’s behavior under varying pH or solvent conditions?

  • Methodological Answer :
  • Solvent effects : Molecular Dynamics (MD) simulations with explicit solvent models (e.g., water, ethanol) can predict solubility and aggregation tendencies .
  • pH-dependent stability : Use quantum mechanical calculations (e.g., COSMO-RS) to estimate pKa values of the thiol and ester groups, guiding stability assays in buffered solutions .
  • Validation : Cross-reference computational results with experimental data (e.g., NIST reference spectra for analogous spiro compounds) .

Q. What methodologies optimize the compound’s application in membrane separation technologies or catalytic systems?

  • Methodological Answer :
  • Membrane integration : Test the compound’s compatibility with polymer matrices (e.g., polyimide) using phase-inversion techniques. Assess permeability-selectivity trade-offs via gas or liquid permeation experiments .
  • Catalytic support : Functionalize mesoporous silica with the thiol-ester moiety and evaluate catalytic activity in asymmetric reactions (e.g., Michael additions). Compare turnover numbers (TON) with non-functionalized controls .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers reconcile discrepancies between theoretical predictions and experimental observations for this compound’s reactivity?

  • Methodological Answer :
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations in DFT) and experimental measurements (e.g., calorimetric vs. spectroscopic enthalpy determinations) .
  • Multivariate regression : Statistically correlate reaction outcomes (e.g., yield, enantiomeric excess) with electronic descriptors (Hammett constants, frontier orbital energies) to identify overlooked variables .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity or material properties?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Map steric/electronic effects of substituents (e.g., replacing ethyl ester with tert-butyl) on bioactivity using Free-Wilson or Hansch analysis .
  • Conceptual frameworks : Apply retrosynthetic principles or supramolecular chemistry theories to design derivatives for specific applications (e.g., drug delivery or organocatalysis) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?

  • Methodological Answer :
  • Detailed protocols : Report exact molar ratios, solvent grades, and equipment specifications (e.g., microwave reactor wattage if used) .
  • Data transparency : Share raw spectral files (NMR, MS) and chromatograms in supplementary materials, adhering to FAIR principles .
  • Independent validation : Collaborate with third-party labs to replicate key steps, addressing variability in reagent quality or technique .

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